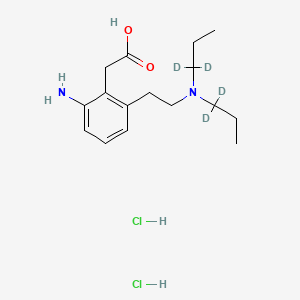

Ropinirole aminoacetic acid-d4 (dihydrochloride)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

合成経路と反応条件

ロピニロールアミノ酢酸-d4(塩酸塩)の合成には、ロピニロールアミノ酢酸分子に重水素原子を組み込むことが含まれます。一般的な合成経路には、以下の手順が含まれます。

カップリング反応: 重水素化前駆体は、適切な試薬とカップリングして、目的のロピニロールアミノ酢酸-d4を形成します。

精製: 最終生成物は、再結晶、クロマトグラフィー、またはその他の適切な方法を使用して、純粋な化合物を得るために精製されます。

工業生産方法

ロピニロールアミノ酢酸-d4(塩酸塩)の工業生産は、同様の合成経路に従いますが、より大規模です。プロセスには以下が含まれます。

化学反応の分析

反応の種類

ロピニロールアミノ酢酸-d4(塩酸塩)は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。

置換: この化合物は、適切な条件下で求核剤または求電子剤との置換反応を起こすことができます。

一般的な試薬と条件

酸化: 酸性または塩基性条件下での過酸化水素、過マンガン酸カリウム、その他の酸化剤。

還元: 無水条件下での水素化ホウ素ナトリウム、水素化リチウムアルミニウム、その他の還元剤。

置換: 触媒の存在下または熱的条件下でのハロゲン化物、アミン、またはチオールなどの求核剤。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば:

科学研究の応用

ロピニロールアミノ酢酸-d4(塩酸塩)は、以下を含む幅広い科学研究の応用を持っています。

科学的研究の応用

Ropinirole aminoacetic acid-d4 (dihydrochloride) has a wide range of scientific research applications, including:

Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms, kinetics, and pathways.

Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.

Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to investigate drug metabolism and distribution.

Industry: Applied in the development of new drugs and therapeutic agents by providing insights into the behavior of ropinirole derivatives

作用機序

ロピニロールアミノ酢酸-d4(塩酸塩)の作用機序は、ロピニロールと同様です。ロピニロールはドーパミン受容体アゴニストとして作用し、主にD2、D3、およびD4ドーパミン受容体を標的としています。これは、脳の辺縁系に主に存在するD3受容体に対して最高の親和性を持っています。これらの受容体を刺激することで、ロピニロールはドーパミンの効果を模倣し、パーキンソン病やレストレスレッグ症候群などの状態における運動機能の改善と症状の軽減につながります .

類似の化合物との比較

ロピニロールアミノ酢酸-d4(塩酸塩)は、以下のような他の類似の化合物と比較することができます。

ロピニロール: 安定同位体標識を欠いている、同様の薬理学的特性を持つ化合物の非重水素化形態。

プラミペキソール: パーキンソン病とレストレスレッグ症候群の治療に使用される別のドーパミン受容体アゴニスト。プラミペキソールは、化学構造と結合親和性プロファイルが異なります。

ロチゴチン: パーキンソン病とレストレスレッグ症候群の治療のために経皮パッチとして利用可能なドーパミン受容体アゴニスト。ロチゴチンは、独自の送達方法と薬物動態プロファイルを持っています。

ロピニロールアミノ酢酸-d4(塩酸塩)のユニークさは、安定同位体標識にあるため、科学研究で正確な追跡と分析が可能になります .

類似化合物との比較

Ropinirole aminoacetic acid-d4 (dihydrochloride) can be compared with other similar compounds, such as:

Ropinirole: The non-deuterated form of the compound, which has similar pharmacological properties but lacks the stable isotope labeling.

Pramipexole: Another dopamine receptor agonist used in the treatment of Parkinson’s disease and restless legs syndrome. Pramipexole has a different chemical structure and binding affinity profile.

Rotigotine: A dopamine receptor agonist available as a transdermal patch for the treatment of Parkinson’s disease and restless legs syndrome. Rotigotine has a unique delivery method and pharmacokinetic profile.

The uniqueness of ropinirole aminoacetic acid-d4 (dihydrochloride) lies in its stable isotope labeling, which allows for precise tracking and analysis in scientific research .

特性

分子式 |

C16H28Cl2N2O2 |

|---|---|

分子量 |

355.3 g/mol |

IUPAC名 |

2-[2-amino-6-[2-[bis(1,1-dideuteriopropyl)amino]ethyl]phenyl]acetic acid;dihydrochloride |

InChI |

InChI=1S/C16H26N2O2.2ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15(17)14(13)12-16(19)20;;/h5-7H,3-4,8-12,17H2,1-2H3,(H,19,20);2*1H/i9D2,10D2;; |

InChIキー |

JOSGROAMLOICNJ-KBJDMKPDSA-N |

異性体SMILES |

[2H]C([2H])(CC)N(CCC1=C(C(=CC=C1)N)CC(=O)O)C([2H])([2H])CC.Cl.Cl |

正規SMILES |

CCCN(CCC)CCC1=C(C(=CC=C1)N)CC(=O)O.Cl.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。